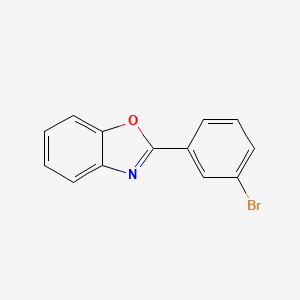

2-(3-Bromophenyl)-1,3-benzoxazole

Descripción

Significance of the Benzoxazole (B165842) Heterocycle in Contemporary Organic and Medicinal Chemistry

The benzoxazole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov This versatility has propelled the investigation of benzoxazole derivatives across a wide spectrum of therapeutic areas. wisdomlib.orgnih.gov

First discovered in 1887, the chemistry of benzoxazoles has evolved significantly, leading to the development of a vast library of derivatives. wisdomlib.org Early research focused on their synthesis and basic chemical properties. However, over the past few decades, the focus has shifted towards their therapeutic potential. nih.govtaylorandfrancis.com Scientists have explored their efficacy as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among other applications. wisdomlib.orgnih.govresearchgate.net This has led to a deeper understanding of how the benzoxazole core can be modified to enhance specific biological activities. nih.gov

The inherent bioactivity of the benzoxazole scaffold is evidenced by its presence in numerous biologically active molecules and several marketed drugs. nih.govnih.govresearchgate.net These compounds have demonstrated the clinical viability of the benzoxazole core. For instance, Tafamidis, a benzoxazole derivative, is used for the treatment of transthyretin-mediated amyloidosis. researchgate.netdrugbank.com Other examples include the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen and the muscle relaxant Chlorzoxazone. researchgate.net The success of these drugs has further stimulated research into novel benzoxazole-based therapeutic agents. wisdomlib.org

Table 1: Examples of Marketed Drugs Containing the Benzoxazole Scaffold

| Drug Name | Therapeutic Use |

| Tafamidis | Treatment of transthyretin-mediated amyloidosis |

| Benoxaprofen | Non-steroidal anti-inflammatory drug (withdrawn) |

| Chlorzoxazone | Muscle relaxant |

| Zonisamide | Anticonvulsant |

This table is for illustrative purposes and includes drugs where the core structure is a benzoxazole or a related isoxazole. drugbank.com

Strategic Importance of 2-Arylbenzoxazoles as Privileged Structures

Among the various classes of benzoxazole derivatives, 2-arylbenzoxazoles have emerged as particularly important. researchgate.net The presence of an aryl group at the 2-position of the benzoxazole ring system offers a key point for molecular modification, allowing for the fine-tuning of the compound's properties. researchgate.net This has established them as privileged structures in drug discovery. capes.gov.breurekaselect.comnih.gov

The nature and substitution pattern of the aryl ring at the C2 position have a profound impact on the biological activity of 2-arylbenzoxazoles. nih.govnih.gov By introducing different functional groups onto this aryl ring, researchers can modulate factors such as binding affinity to target proteins, solubility, and metabolic stability. nih.govresearchgate.net This strategic modification allows for the optimization of a compound's therapeutic profile, enhancing its efficacy and potentially reducing side effects. For example, studies have shown that substituents on the 2-phenyl ring can significantly influence the anti-inflammatory and anticancer activities of these compounds. nih.gov

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a common and effective strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. researchgate.net In the context of 2-arylbenzoxazoles, halogenation of the aryl ring can lead to several beneficial effects. nih.gov It can increase the compound's lipophilicity, which may improve its ability to cross cell membranes. Halogen atoms can also form halogen bonds, a type of non-covalent interaction that can enhance binding to biological targets. nih.gov Furthermore, the introduction of halogens can block sites of metabolism, thereby increasing the compound's in vivo half-life. researchgate.net

Research Rationale for Investigating 2-(3-Bromophenyl)-1,3-benzoxazole

The specific focus on this compound stems from a logical progression of the principles outlined above. The 1,3-benzoxazole core provides a proven biologically active scaffold. The 2-aryl substitution offers a versatile handle for modulating activity. The choice of a phenyl group is a common starting point in medicinal chemistry due to its well-understood properties.

The key feature of this particular compound is the bromine atom at the 3-position (meta-position) of the phenyl ring. The rationale for investigating this specific isomer includes:

Exploring the impact of a bulky, lipophilic halogen: Bromine is a relatively large and lipophilic halogen. Its presence is expected to significantly alter the steric and electronic properties of the molecule compared to its non-halogenated or differently halogenated counterparts. nih.gov

Potential for further functionalization: The carbon-bromine bond can serve as a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of new derivatives. nih.gov

By studying this compound, researchers can gain valuable insights into the structure-activity relationships of halogenated 2-arylbenzoxazoles. This knowledge can then be used to design and synthesize new compounds with improved therapeutic potential for a variety of diseases. The investigation of this compound is therefore a strategic step in the ongoing effort to leverage the privileged benzoxazole scaffold for the development of next-generation medicines.

Specific Focus on the meta-Bromophenyl Substitution Pattern

The substitution at the 2-position of the benzoxazole ring is a common strategy to modulate the biological and physicochemical properties of the resulting derivatives. In the case of this compound, the substituent is a brominated phenyl group, where the bromine atom is located at the meta position of the phenyl ring.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, studies on related compounds offer valuable insights. For instance, research on meta-amido bromophenol derivatives has identified this substitution pattern as a key pharmacophore for antitubercular activity. This suggests that the spatial arrangement of the bromo-substituted phenyl ring can be crucial for specific biological interactions.

Hypothesized Unique Contributions of the Bromine Atom to Reactivity and Bioactivity

The introduction of a bromine atom into a molecular structure is a well-established strategy in drug design, often imparting unique properties to the parent compound. The presence of bromine in this compound is hypothesized to influence its reactivity and bioactivity in several ways.

Enhanced Biological Activity: Halogenation, including bromination, can lead to an increase in the therapeutic activity of a drug molecule. This can be attributed to several factors, including increased lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can improve binding affinity and selectivity for a specific target.

Modulation of Metabolic Stability: The presence of a bromine atom can influence the metabolic profile of a compound. It can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life and duration of action.

Increased Reactivity for Further Synthesis: From a synthetic chemistry perspective, the bromine atom serves as a versatile functional handle. It can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the facile introduction of diverse chemical moieties. This provides a platform for the synthesis of a wide range of derivatives with potentially improved or novel properties. For example, the reactivity of the bromine atom can be exploited to create more complex molecules with enhanced biological profiles.

While detailed experimental data for this compound is limited, the foundational knowledge of the 1,3-benzoxazole scaffold and the well-documented effects of bromine substitution provide a strong basis for its potential as a valuable compound in chemical and pharmaceutical research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its properties and potential applications.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEXVASQRAJENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309372 | |

| Record name | 2-(3-Bromophenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99586-31-9 | |

| Record name | 2-(3-Bromophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99586-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization in Compound Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) Experiments

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the proton and carbon environments within the 2-(3-Bromophenyl)-1,3-benzoxazole molecule. The ¹H NMR spectrum reveals the chemical shifts, integration, and coupling patterns of the protons, while the ¹³C NMR spectrum indicates the number of distinct carbon atoms.

Detailed analysis of these spectra allows for the precise assignment of all proton and carbon signals in this compound.

Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | 7.78 – 7.72 (m) | 110.90 |

| H-5 | 7.37 – 7.31 (m) | 125.18 |

| H-6 | 7.37 – 7.31 (m) | 118.97 |

| H-7 | 7.58 – 7.52 (m) | 140.76 |

| C-2 | - | 153.01 |

| C-3a | - | 149.40 |

| C-7a | - | 140.58 |

| H-2' | 8.11 – 8.05 (m) | 127.41 |

| C-1' | - | 138.47 |

| C-3' | - | 128.81 |

| H-4' | 7.66 – 7.60 (m) | 127.27 |

| H-5' | 7.37 – 7.31 (m) | - |

| H-6' | 8.11 – 8.05 (m) | - |

Note: The chemical shifts are based on data for structurally similar compounds and may vary slightly depending on the solvent and experimental conditions. The assignments for the 3-bromophenyl group are tentative without specific 2D NMR data for the title compound.

Applications in Reaction Monitoring and Purity Assessment

NMR spectroscopy is not only a tool for structural elucidation but also a powerful technique for monitoring the progress of chemical reactions and assessing the purity of the final product. During the synthesis of this compound, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Following synthesis and purification, ¹H NMR serves as an excellent method for determining the purity of the compound. The presence of any residual solvents or synthetic byproducts can be readily identified by their characteristic signals in the spectrum. Integration of the signals corresponding to the desired product versus those of impurities allows for a quantitative assessment of purity.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Fingerprinting and Conformational Analysis

Analysis of Characteristic Group Frequencies and Band Assignments

The FT-IR and FT-Raman spectra of this compound exhibit a series of characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. The benzoxazole (B165842) ring system and the substituted phenyl ring give rise to a unique spectral pattern.

Key vibrational modes include the C=N stretching of the oxazole (B20620) ring, C-O-C stretching vibrations, and various C-H and C-C stretching and bending modes of the aromatic rings. The C-Br stretching vibration of the bromophenyl group is also a characteristic feature. The precise assignment of these bands is often aided by computational methods, such as Density Functional Theory (DFT) calculations. mdpi.com

Interactive Table 2: Characteristic FT-IR and FT-Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~1615 | C=N stretch (oxazole ring) | FT-IR, FT-Raman |

| ~1560 | Aromatic C=C stretch | FT-IR, FT-Raman |

| ~1450 | Aromatic C=C stretch | FT-IR, FT-Raman |

| ~1245 | Asymmetric C-O-C stretch | FT-IR |

| ~1060 | Symmetric C-O-C stretch | FT-Raman |

| ~850-750 | C-H out-of-plane bending | FT-IR |

| ~700-500 | C-Br stretch | FT-IR, FT-Raman |

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Insights into Intermolecular Interactions in Condensed Phases

In the solid state, the vibrational spectra of this compound can provide valuable information about intermolecular interactions, such as π-π stacking and halogen bonding. These interactions can lead to shifts in the vibrational frequencies and changes in the band shapes compared to the spectra recorded in a non-polar solvent. For instance, C-H out-of-plane bending modes are particularly sensitive to crystal packing effects. By comparing the spectra of the compound in different phases (e.g., solid vs. solution), insights into the nature and strength of these intermolecular forces can be gained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule and for elucidating its fragmentation behavior under ionization. frontiersin.org

The electrospray ionization (ESI) technique is commonly employed for the analysis of such compounds. nih.gov HRMS provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), which can be used to confirm the elemental formula of this compound.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide a wealth of structural information. The fragmentation pathways can be predicted and analyzed to further confirm the proposed structure. nih.gov Key fragmentation events for this compound would likely involve cleavage of the bond between the phenyl ring and the benzoxazole core, as well as fragmentation of the benzoxazole ring system itself.

Interactive Table 3: Predicted HRMS Fragmentation Data for this compound

| m/z (Fragment Ion) | Proposed Structure/Formula |

| 273.98/275.98 | [M+H]⁺ (C₁₃H₉⁷⁹BrNO)⁺ / [M+H]⁺ (C₁₃H₉⁸¹BrNO)⁺ |

| 194.06 | [C₁₃H₉NO]⁺ (Loss of Br) |

| 166.05 | [C₁₂H₆O]⁺ (Loss of Br and HCN) |

| 155.99/157.99 | [C₆H₄Br]⁺ (Bromophenyl cation) |

| 118.04 | [C₇H₄NO]⁺ (Benzoxazole fragment) |

Note: The m/z values are calculated for the monoisotopic masses. The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da.

Computational Chemistry and Theoretical Investigations of 2 3 Bromophenyl 1,3 Benzoxazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT has become an indispensable tool in quantum chemistry for investigating the electronic properties of molecules. esisresearch.orgnih.gov For 2-(3-bromophenyl)-1,3-benzoxazole and its derivatives, DFT calculations provide a detailed picture of their reactivity, stability, and spectroscopic characteristics. esisresearch.orgresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity. researchgate.netnih.gov

In derivatives of benzoxazole (B165842), the HOMO is often distributed over the benzoxazole moiety and adjacent π-conjugated systems, while the LUMO is typically delocalized over the electron-accepting parts of the molecule. frontiersin.org For instance, in related benzoxazole structures, the HOMO can have significant contributions from the benzene (B151609) ring of the benzoxazole system. frontiersin.org The introduction of a bromine atom, as in this compound, can alter the HOMO-LUMO gap due to inductive effects. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov |

Investigation of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In benzoxazole derivatives, the MEP analysis typically reveals that the negative potential is concentrated around electronegative atoms like oxygen and nitrogen, while the positive potential is located around hydrogen atoms. nih.gov The charge distribution in benzoxazole compounds can be influenced by the presence and position of substituents. asianpubs.org For example, the atomic charge distribution on the nitrogen and oxygen atoms may not change significantly with different substitutions on the phenyl ring. asianpubs.org

| MEP Feature | Color Representation | Chemical Interpretation |

| Negative Potential | Red/Yellow | Electron-rich regions, susceptible to electrophilic attack. researchgate.net |

| Positive Potential | Blue | Electron-poor regions, susceptible to nucleophilic attack. researchgate.net |

| Neutral Potential | Green | Regions with balanced charge distribution. researchgate.net |

Reactivity Descriptors: Fukui Functions and Parr Functions for Nucleophilic and Electrophilic Sites

Fukui functions and Parr functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.netresearchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

Condensed Fukui functions are used to determine the reactivity of individual atoms in a molecule. researchgate.net A higher value of the Fukui function for a particular atom indicates its higher reactivity towards a specific type of attack. researchgate.net These descriptors provide a more quantitative measure of local reactivity compared to the qualitative MEP analysis. researchgate.net

Theoretical Vibrational Frequencies and NMR Chemical Shift Prediction for Spectroscopic Correlation

DFT calculations are widely used to predict the vibrational frequencies (FT-IR and Raman) and NMR chemical shifts of molecules. esisresearch.orgesisresearch.org These theoretical predictions, when compared with experimental data, aid in the structural elucidation and assignment of spectroscopic signals. esisresearch.org A scaling factor is often applied to the calculated vibrational frequencies to improve the correlation with experimental values. esisresearch.org

For related heterocyclic compounds, theoretical calculations have successfully been used to assign vibrational modes, such as C-H stretching and bending vibrations of the aromatic rings. niscpr.res.in Similarly, theoretical NMR chemical shift predictions, often using the Gauge-Including Atomic Orbital (GIAO) method, have shown good agreement with experimental spectra for various heterocyclic structures. ipb.pt

| Spectroscopic Data | Theoretical Method | Application |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Assignment of FT-IR and Raman spectral bands. esisresearch.orgesisresearch.org |

| NMR Chemical Shifts | GIAO | Prediction and confirmation of 1H and 13C NMR signals. ipb.pt |

Stability and Thermochemical Analysis

DFT calculations can also provide valuable information about the thermodynamic stability of a molecule. researchgate.net Thermochemical parameters such as the heat of formation, total energy, and zero-point vibrational energy can be computed to assess the relative stability of different isomers or conformers. researchgate.netresearchgate.net For instance, in a study of a related benzodiazepine, the total energy corrected with the zero-point vibrational energy was used to evaluate its stability. researchgate.net The thermal stability of benzoxazole-containing polymers has also been investigated, revealing that they often exhibit good thermal stability. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. esisresearch.orgornl.gov MD simulations provide insights into the conformational changes, flexibility, and intermolecular interactions of a molecule over time. nih.gov

For benzoxazole derivatives, MD simulations can be used to understand their behavior in different solvents, which is crucial for applications where the molecule is in a solution. esisresearch.org These simulations can model the interactions with water molecules, for example, by placing the molecule in a cubic box of water and observing the resulting hydrogen bonding and other non-covalent interactions. esisresearch.org Such studies have been performed on related systems to understand their stability and interactions in an aqueous medium. esisresearch.org MD simulations are also employed to study the interaction of benzoxazole derivatives with biological macromolecules like DNA, providing insights into their potential as biological probes. ufrgs.br

Conformational Landscape and Flexibility Analysis

The three-dimensional structure of this compound is fundamental to its chemical reactivity and biological activity. The molecule's conformation is primarily defined by the torsional or dihedral angle between the benzoxazole and the 3-bromophenyl rings. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with this rotation.

The central bond connecting the two aromatic systems allows for rotational freedom, leading to a landscape of different conformers with varying energies. The most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation (transition states) are key features of this landscape. For analogous compounds like 2-(4-Aminophenyl)-1,3-benzoxazole, crystallographic studies have revealed a non-coplanar arrangement, with a dihedral angle of 11.8° between the benzoxazole and phenyl rings. nih.govresearchgate.net This deviation from planarity is a common feature in 2-phenylbenzoxazoles and is influenced by the electronic and steric nature of the substituents on the phenyl ring.

In the case of this compound, the bromine atom at the meta position of the phenyl ring is expected to influence the conformational preference. While not as sterically demanding as an ortho substituent, its presence will likely result in a non-planar ground state geometry to minimize steric hindrance and optimize electronic interactions. The torsional barrier, or the energy required to rotate the phenyl ring relative to the benzoxazole core, provides a measure of the molecule's flexibility. A lower barrier suggests greater conformational flexibility, which can be a crucial factor in its ability to adapt its shape to a biological target's binding site. Studies on substituted biphenyls have shown that density functionals that include corrections for dispersive interactions, such as B3LYP-D or B97-D, provide accurate predictions of torsional barriers. rsc.org

A theoretical conformational analysis would typically involve a systematic scan of the dihedral angle, calculating the energy at each step to identify minima and transition states. The results of such an analysis are often presented in a potential energy profile, as illustrated hypothetically in the table below.

Table 1: Hypothetical Potential Energy Profile for Rotation in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Eclipsed (Planar) |

| ~30-40 | 0 | Global Minimum (Twisted) |

| 90 | 1.8 | Perpendicular |

| ~140-150 | 0 | Global Minimum (Twisted) |

| 180 | 2.5 | Eclipsed (Planar) |

This table is illustrative and based on general principles of conformational analysis for similar bi-aryl systems. The exact values would require specific DFT calculations.

Investigation of Water or Biological Environment Influence on Molecular Structure

The biological activity of a molecule invariably occurs in an aqueous environment. The presence of water molecules can significantly influence the conformation and electronic properties of a solute. For this compound, computational methods such as molecular dynamics (MD) simulations can be employed to study these effects.

MD simulations model the explicit interactions between the benzoxazole derivative and a large number of water molecules over time, providing a dynamic picture of how the solvent affects its structure and flexibility. For a related compound, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, MD simulations in a water box were used to investigate its stability in an aquatic medium. nih.gov Such simulations can reveal the formation of hydrogen bonds (if applicable), the organization of water molecules around the solute (solvation shell), and any solvent-induced conformational changes.

The bromine atom and the heteroatoms of the benzoxazole ring can engage in various non-covalent interactions with water. While the bulk of the molecule is hydrophobic, the nitrogen and oxygen atoms of the oxazole (B20620) ring can act as hydrogen bond acceptors. These interactions can stabilize certain conformations over others, potentially altering the conformational landscape compared to the gas phase.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), can also be combined with DFT calculations to provide a computationally less expensive, albeit more approximate, assessment of solvent effects on the molecular structure and energetics. These models represent the solvent as a continuous medium with a specific dielectric constant, which can be tuned to mimic water or a more complex biological environment.

Molecular Docking Studies on Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Prediction of Binding Modes with Relevant Biological Macromolecules (e.g., Enzymes, Receptors, DNA)

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, by interacting with various biological macromolecules. biotech-asia.orgnih.gov Molecular docking studies can be used to hypothesize the binding modes of this compound with relevant targets.

For instance, given the known antibacterial properties of many benzoxazoles, enzymes involved in bacterial cell wall synthesis or DNA replication are plausible targets. One such target is DNA gyrase, a type II topoisomerase essential for bacterial survival. Docking studies of other 2-substituted benzoxazoles have suggested that they can inhibit DNA gyrase. researchgate.net A docking simulation of this compound into the ATP-binding site of the GyrB subunit of DNA gyrase would aim to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, that contribute to binding affinity.

Another potential target, particularly in the context of tuberculosis research, is the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov Docking studies of novel 1,2,3-triazole-benzoxazole hybrids have been performed to explore their interactions with DprE1. nih.gov Similarly, this compound could be docked into the active site of DprE1 to assess its potential as an inhibitor.

The predicted binding mode would reveal the specific amino acid residues that interact with the ligand. The benzoxazole core might engage in π-π stacking with aromatic residues, while the nitrogen and oxygen atoms could form hydrogen bonds. The 3-bromophenyl moiety can fit into a hydrophobic pocket, with the bromine atom potentially forming halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Computational Screening for Potential Pharmacological Targets

Beyond specific, pre-selected targets, computational methods can be used to screen a ligand against a large library of protein structures to identify potential new pharmacological targets. This "reverse docking" or "target fishing" approach can help to elucidate the mechanism of action of a compound or identify new therapeutic applications (drug repositioning).

For this compound, this would involve docking the molecule against a database of known drug targets, such as the Protein Data Bank (PDB). The results would be a ranked list of proteins based on their predicted binding affinity for the compound. High-ranking hits would then need to be critically evaluated for biological relevance and followed up with experimental validation. This approach could uncover unexpected targets and provide a rationale for observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Activity based on Molecular Descriptors

A QSAR model for a series of benzoxazole derivatives would allow for the prediction of the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The development of such a model involves several steps:

Data Set: A series of benzoxazole compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or MIC values for antimicrobial activity) is required.

Molecular Descriptors: For each compound in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

For this compound, relevant descriptors would include those capturing its size, shape, hydrophobicity, and electronic features imparted by the benzoxazole core and the bromophenyl substituent.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and external validation sets.

While a specific QSAR model for this compound is not available in the public literature without a relevant dataset, the principles of QSAR are well-established for benzoxazole derivatives. Structure-activity relationship studies on various series of benzoxazoles have highlighted the importance of the nature and position of substituents on the benzoxazole and phenyl rings for their biological activity. A QSAR study would quantify these relationships and enable the rational design of novel benzoxazole-based therapeutic agents.

Identification of Key Structural Features Influencing Efficacy and Selectivity

Computational chemistry and theoretical investigations play a pivotal role in elucidating the structural nuances that govern the biological activity of pharmaceutical compounds. In the case of this compound, a molecule of significant interest in medicinal chemistry, these studies help to identify the key structural features that influence its efficacy and selectivity as a therapeutic agent. While direct computational studies on this specific molecule are not extensively detailed in the public domain, a comprehensive analysis of related benzoxazole derivatives provides a strong framework for understanding its structure-activity relationships (SAR).

The benzoxazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net The efficacy and selectivity of these compounds are largely dictated by the nature and position of substituents on both the benzoxazole ring system and the appended phenyl ring.

Influence of the Benzoxazole Core:

Impact of the 2-Phenyl Substituent:

The substituent at the 2-position of the benzoxazole ring is a primary modulator of biological activity. In this compound, this is the 3-bromophenyl group. The nature and substitution pattern on this phenyl ring significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

The Role of the Bromine Atom:

The presence and position of the bromine atom on the phenyl ring are of particular importance. Halogen atoms, such as bromine, can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-receptor complex. Density Functional Theory (DFT) calculations on related brominated benzoxazole derivatives have indicated that the bromine atom contributes to the molecule's reactivity. researchgate.net

Structure-Activity Relationship (SAR) Insights from Related Benzoxazole Derivatives:

Studies on various series of 2-substituted benzoxazole derivatives have provided valuable insights into the structural requirements for different biological activities. These findings can be extrapolated to understand the potential efficacy and selectivity of this compound.

For instance, research on novel 1,2,3-triazole-linked benzoxazole derivatives as anti-tubercular agents highlighted the importance of the substitution pattern on the phenyl ring for inhibitory activity against the DprE1 enzyme. nih.gov While this study did not specifically include a 3-bromo substitution, it demonstrated that positional changes of substituents (ortho, meta, para) on the phenyl ring led to variations in antimycobacterial activity. nih.gov

Similarly, a study on thiazole-bearing sulfonamides, which share some structural similarities with functionalized heterocycles, revealed that the nature, number, and position of substituents on the phenyl ring were critical for their inhibitory activity against acetylcholinesterase (AchE) and butyrylcholinesterase (BchE). mdpi.com

The following table summarizes SAR findings from studies on various benzoxazole derivatives, which can help infer the role of the 3-bromophenyl group in influencing efficacy and selectivity.

| Compound Series | Key Structural Feature Variation | Impact on Biological Activity | Reference |

| 2-Aryl Benzoxazoles | Substitution on the 2-phenyl ring | Modulates antimicrobial potential. | nih.gov |

| N-Phenyl-1,3-benzoxazol-2-amines | Substitution on the N-phenyl ring | Influences antifungal and antibacterial efficacy. | nih.gov |

| Benzoxazole-Benzamide Conjugates | Substituents on the benzamide (B126) ring | Affects anti-proliferative activity and VEGFR-2 inhibition. | nih.gov |

| 1,2,3-Triazole-Linked Benzoxazoles | Substitution pattern on the phenyl ring | Determines antimycobacterial and DprE1 inhibitory activity. | nih.gov |

These studies collectively suggest that the 3-bromo substitution in this compound likely plays a multifaceted role in defining its biological profile. The electronic-withdrawing nature of the bromine atom can alter the electron density distribution across the entire molecule, influencing its reactivity and binding properties. Its position at the meta-position will have a different electronic and steric effect compared to ortho or para substitutions, which can translate to selectivity for specific biological targets.

Molecular modeling and docking simulations on related benzoxazole derivatives have further corroborated the importance of these structural features in determining the binding affinity and orientation within the active sites of various enzymes. nih.govnih.govnih.gov These computational techniques are invaluable for rationalizing the observed SAR and for the prospective design of more potent and selective benzoxazole-based therapeutic agents.

Structure Activity Relationship Sar and Mechanistic Aspects in Biological Investigations

Comprehensive SAR Studies on the 2-(3-Bromophenyl)-1,3-benzoxazole Scaffold

The biological activity of benzoxazole (B165842) derivatives is intricately linked to their chemical structure. The nature and position of substituents on both the benzoxazole core and the phenyl ring at the 2-position play a crucial role in determining the potency and selectivity of these compounds.

Influence of Bromine Position and Other Substituents on Biological Potency and Selectivity

The presence and position of a halogen atom, such as bromine, on the 2-phenyl ring of the benzoxazole scaffold can significantly modulate its biological activity. While specific studies on the 3-bromo isomer are limited, research on related halogenated benzoxazoles provides valuable insights. For instance, studies on 2,5-disubstituted-benzoxazoles have shown that substitutions at these positions are critical for antimicrobial potency. nih.gov The introduction of a halogen atom can influence the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with its target. nih.gov

Role of the Benzoxazole Ring System in Ligand-Target Interactions

The benzoxazole ring system is a critical pharmacophore that underpins the biological activity of this class of compounds. Its planar and aromatic nature allows it to participate in various non-covalent interactions with biological macromolecules, including π-π stacking and hydrophobic interactions. These interactions are fundamental for the stable binding of the ligand to the active site of its target enzyme or protein.

The antimicrobial activity of benzoxazole derivatives has been linked to their ability to interact with key microbial enzymes. The benzoxazole scaffold serves as a rigid anchor, correctly orienting the substituted phenyl ring and other functional groups for optimal binding. The nitrogen and oxygen atoms within the oxazole (B20620) ring can also act as hydrogen bond acceptors, further stabilizing the ligand-target complex.

Mechanistic Elucidation of Antimicrobial Activity

The antimicrobial effects of this compound and related compounds are attributed to their ability to interfere with essential cellular processes in both bacteria and fungi.

Bacterial Targets: DNA Gyrase Inhibition and Related Topoisomerase Activity

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death, making it an attractive target for antibacterial agents. nih.gov

Several studies have implicated benzoxazole derivatives as inhibitors of DNA gyrase. nih.gov Molecular docking studies on a series of 2-substituted benzoxazole derivatives have suggested that their antibacterial activity can be linked to the inhibition of DNA gyrase. nih.gov While direct experimental data for this compound is not extensively available, related compounds have shown significant inhibitory activity against DNA gyrase. For example, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs demonstrated potent inhibition of Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov This suggests that the presence of a bromophenyl group can be favorable for DNA gyrase inhibition. The benzoxazole scaffold likely positions the 3-bromophenyl moiety within the enzyme's active site, where it can form crucial interactions that disrupt its function.

It is important to note that some benzoxazole derivatives have also been found to inhibit eukaryotic DNA topoisomerases I and II, which raises considerations for selectivity and potential toxicity. researchgate.net

Antifungal Mechanisms: Perturbation of Sterol Content and Membrane Permeabilization

The fungal cell membrane, which contains ergosterol (B1671047) as a primary sterol component, is a key target for many antifungal drugs. Disruption of ergosterol biosynthesis or direct interaction with membrane components can lead to increased membrane permeability, leakage of cellular contents, and fungal cell death.

Benzoxazole derivatives have demonstrated promising antifungal activity, and their mechanism of action is believed to involve the fungal cell membrane. Studies on certain benzoxazole derivatives have shown that they can block the synthesis of endogenous ergosterol and interact with exogenous ergosterol, leading to membrane permeabilization. nih.gov This dual action is a hallmark of some effective antifungal agents. While the direct effect of this compound on sterol content has not been explicitly detailed, the general mechanism for the benzoxazole class suggests this as a likely pathway. The lipophilic nature of the bromophenyl group could facilitate the compound's insertion into the fungal cell membrane, contributing to its perturbation.

Inhibition of Efflux Pump Activity

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antimicrobial drugs, out of the microbial cell. This is a significant mechanism of drug resistance. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby increasing the intracellular concentration of antimicrobial agents and restoring their efficacy. nih.govbohrium.com

While there is no specific data on this compound as an efflux pump inhibitor, the broader class of 2-phenyl-substituted heterocyclic compounds has been investigated for this activity. For instance, derivatives of 2-phenyl-4(1H)-quinolone have been reported as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov Given the structural similarities, it is plausible that this compound or its derivatives could exhibit efflux pump inhibitory activity. The benzoxazole scaffold could potentially interact with the efflux pump proteins, either competitively or non-competitively, to block the extrusion of other antimicrobial drugs. Further research is needed to explore this potential mechanism.

Investigations into Anticancer Mechanisms

Inhibition of Cellular Proliferation and Apoptotic Induction

The anticancer activity of this compound and its derivatives is often linked to their ability to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

One study synthesized a series of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides and evaluated their anticancer activities. biotech-asia.org Among these, the compound 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(2-bromophenyl)methylidene] acetohydrazide demonstrated notable results. biotech-asia.org

In another study, a newly-synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, was investigated for its anticancer effects in breast cancer cell lines. researchgate.net This compound was tested on both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB) breast cancer cells. The study observed that the compound induced cell death and altered cell adhesion and morphology in both cell lines. researchgate.net Furthermore, analysis revealed the compound's effects on proteins related to apoptosis, including Apaf-1, cytochrome C, caspase-3, bcl-2, and NF-κB. researchgate.net

A separate investigation into a benzoxazole derivative, K313, revealed its dose-dependent reduction in the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells, while not affecting healthy peripheral blood mononuclear cells (PBMCs). nih.gov K313 was found to induce moderate cell cycle arrest at the G0/G1 phase and mediate cell apoptosis. nih.gov This apoptotic induction was associated with the activation of caspase-9, caspase-3, and poly ADP-ribose polymerase (PARP). nih.gov The study also noted a significant decrease in mitochondrial membrane potential, potentially triggered by the caspase-8-mediated cleavage of Bid. nih.gov

Additionally, research on N-1,2,3-triazole–isatin hybrids has shown their potent anti-proliferative activity against various cancer cell lines, including colon, lung, and breast cancers. nih.gov These compounds demonstrated significantly higher cytotoxicity compared to the standard chemotherapeutic agent, cisplatin (B142131). nih.gov

The following table summarizes the effects of selected benzoxazole derivatives on cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(2-bromophenyl)methylidene] acetohydrazide | Not specified in abstract | Demonstrated anticancer activity biotech-asia.org |

| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7, MDA-MB | Induced cell death, altered cell adhesion and morphology researchgate.net |

| Benzoxazole derivative K313 | Nalm-6, Daudi | Reduced cell viability, induced G0/G1 cell cycle arrest and apoptosis nih.gov |

| N-1,2,3-triazole–isatin hybrids | SW480 (colon), A549 (lung), MCF7, MDA-MB-231 (breast) | High cytotoxic activity, superior to cisplatin nih.gov |

Target Identification in Cancer Cell Lines

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanisms of action. For benzoxazole derivatives, several potential targets have been investigated.

In the study of N-1,2,3-triazole–isatin hybrids, researchers identified the histone acetyltransferase P-300 (EP300) and the acyl-protein thioesterase 2 (LYPLA2) as putative biological targets. nih.gov Both of these enzymes are involved in epigenetic regulation, a process often dysregulated in cancer. nih.gov Treatment with these inhibitors led to the downregulation of LYPLA2 and EP300 in breast cancer cells (MCF7 and MDA-MB-231), but not in normal breast cells (MCF10A). nih.gov

Another area of investigation for benzoxazole-based compounds is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. A study focused on modifying a promising VEGFR-2 inhibitor candidate based on a benzoxazole moiety. nih.gov Several of the newly synthesized compounds showed potent inhibition of VEGFR-2 kinase activity, with one compound, in particular, demonstrating exceptional inhibitory action, even surpassing the standard drug sorafenib. nih.gov This compound also induced apoptosis and arrested hepatocellular carcinoma (HepG2) cells at the pre-G1 phase. nih.gov

Furthermore, some benzimidazole-triazole hybrids have been designed as multi-target inhibitors, targeting EGFR, VEGFR-2, and Topoisomerase II (Topo II). nih.gov One of the most potent compounds in this series was a strong inhibitor of EGFR and Topo II, and a moderate inhibitor of VEGFR-2. nih.gov

Phortress (B1677703), an anticancer prodrug, and its active metabolite, 5F-203, which is an agonist of the aryl hydrocarbon receptor (AhR), provides another mechanistic insight. nih.gov Activation of AhR by 5F-203 leads to the expression of the cytochrome P450 CYP1A1 gene, which is linked to its anticancer activity. nih.gov Inspired by this, new phortress analogues were synthesized by replacing the benzothiazole (B30560) core with a benzoxazole ring system. nih.gov Two of these new compounds displayed very promising anticancer effects against a range of cancer cell lines, likely acting through a similar mechanism to Phortress. nih.gov

The table below outlines the identified targets for various benzoxazole derivatives:

| Compound/Derivative Class | Identified Target(s) | Cancer Cell Line(s) |

| N-1,2,3-triazole–isatin hybrids | Histone acetyltransferase P-300 (EP300), Acyl-protein thioesterase 2 (LYPLA2) | MCF7, MDA-MB-231 nih.gov |

| Modified Benzoxazole-Based Inhibitors | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | MCF-7, HCT116, HepG2 nih.gov |

| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, Topoisomerase II | HepG-2, HCT-116, MCF-7, HeLa nih.gov |

| Benzoxazole analogues of Phortress | Aryl hydrocarbon receptor (AhR), Cytochrome P450 CYP1A1 | HT-29 (colon), MCF7 (breast), A549 (lung), HepG2 (liver), C6 (brain) nih.gov |

Analysis of Other Significant Biological Activities

Beyond their anticancer effects, benzoxazole derivatives have been shown to possess a variety of other important biological activities.

Anti-inflammatory and Analgesic Modalities

Benzoxazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. nih.gov The anti-inflammatory benefits are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with undesirable side effects. nih.gov

Research has identified the 2-(2-arylphenyl)benzoxazole scaffold as a new and selective ligand for the COX-2 enzyme. nih.gov Several compounds with this scaffold selectively inhibited COX-2, with some showing better selectivity than the known COX-2 selective NSAID, celecoxib (B62257). nih.gov The in vivo anti-inflammatory potency of some of these derivatives was comparable or even better than that of celecoxib and the non-selective NSAID, diclofenac. nih.gov

Another study synthesized a series of 2-substituted benzoxazole derivatives and screened them for their anti-inflammatory potential using a carrageenan-induced paw edema model in animals. nih.gov Several of these compounds exhibited potent anti-inflammatory activity and showed significant binding potential in the protein pocket of the COX-2 enzyme. nih.gov

The analgesic potential of benzoxazole derivatives has also been noted, often in conjunction with their anti-inflammatory properties. researchgate.net

Antiviral Effects and Related Mechanisms

The antiviral properties of benzoxazole derivatives have been explored against various viruses.

One study synthesized a series of novel 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles and evaluated their in vitro activity against influenza A and B viruses. kuleuven.benih.gov One compound, in particular, demonstrated excellent inhibitory activity and a good selective index against the A/H3N2 subtype of influenza A virus, outperforming the reference drug oseltamivir. kuleuven.benih.gov However, none of the tested compounds showed activity against the influenza B virus. kuleuven.benih.gov

In another investigation, a series of novel 2-benzoxyl-phenylpyridine derivatives were assessed for their antiviral potential against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.comnih.govresearchgate.net Several of these compounds exhibited potent antiviral effects against both viruses, effectively inhibiting virus-induced cytopathic effects and reducing the yield of viral progeny. mdpi.comnih.govresearchgate.net Further mechanistic studies revealed that these compounds target the early stages of CVB3 replication, including viral RNA replication and protein synthesis, rather than directly inactivating the virus or inhibiting its entry or release from host cells. mdpi.comnih.govresearchgate.net

Advanced Applications and Functional Materials Research Involving 2 3 Bromophenyl 1,3 Benzoxazole

Development as Fluorescent Probes for Biomolecular and Environmental Sensing

Derivatives of 2-(3-bromophenyl)-1,3-benzoxazole are promising candidates for the creation of fluorescent probes for detecting biomolecules and environmental contaminants. nih.govnih.gov Their fluorescence properties can be finely tuned through chemical modifications, making them highly sensitive to their surrounding microenvironment. iaea.orgnih.govresearchgate.net

Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Fluorophore Design

A key photophysical process exploited in the design of fluorescent probes based on benzoxazole (B165842) derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This process involves the transfer of a proton within the molecule upon photoexcitation, leading to a significant difference between the absorption and emission wavelengths, known as a large Stokes shift. nih.gov This characteristic is highly desirable for fluorescent probes as it minimizes self-absorption and enhances detection sensitivity.

The ESIPT process in 2-(2´-hydroxyphenyl)-1,3-benzoxazole (HBO) derivatives, which are structurally related to this compound, has been extensively studied. nih.govnih.govscite.ai Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzoxazole ring, forming a keto-isomer that is responsible for the fluorescence emission. nih.govnih.gov The dynamics of this process can be influenced by factors such as solvent polarity and the presence of electron-withdrawing or electron-donating groups on the aromatic rings. nih.govnih.gov For instance, in some derivatives, the ESIPT dynamics can occur on a femtosecond to picosecond timescale. nih.gov

Applications in Protein Labeling and DNA Detection

The sensitivity of benzoxazole-based fluorophores to their local environment makes them suitable for applications in protein labeling and DNA detection. iaea.org Changes in the fluorescence properties, such as intensity and emission wavelength, can indicate the binding of the probe to a protein or DNA molecule. This allows for the monitoring of biological processes and the detection of specific biomolecules. For example, novel fluorescent probes based on 2-(2´-aminophenyl)benzoxazole have been developed for the selective detection of zinc ions (Zn2+) in aqueous solutions, demonstrating a significant fluorescence enhancement upon binding. rsc.org

Design Principles for Environment-Sensitive and Dual-State Emission Fluorophores

The design of environment-sensitive fluorophores often involves the incorporation of molecular rotors or photoinduced electron transfer (PET) mechanisms that are sensitive to the polarity and viscosity of the surrounding medium. nih.govresearchgate.net For instance, by introducing specific donor and acceptor units into the benzoxazole framework, it is possible to create molecules that exhibit dual-state emission, meaning they are fluorescent in both solution and solid states. nih.gov These dual-state emissive materials are particularly useful for creating versatile sensors. The design principles for such fluorophores focus on creating a twisted intramolecular charge transfer (TICT) state, which is sensitive to environmental polarity. nih.gov

| Feature | Description | Key References |

| ESIPT Mechanism | Excited-State Intramolecular Proton Transfer leads to a large Stokes shift, enhancing sensitivity. | nih.govnih.gov |

| Biomolecular Sensing | Changes in fluorescence upon binding to proteins or DNA enable their detection. | iaea.orgrsc.org |

| Dual-State Emission | Fluorophores designed to be emissive in both liquid and solid states, expanding their applicability. | nih.gov |

Potential in Organic Electronics and Optoelectronic Devices

The photoluminescent properties of this compound and its derivatives make them attractive for use in various organic electronic and optoelectronic devices. researchgate.netresearchgate.netrsc.org These applications leverage the ability of these compounds to emit light efficiently upon electrical or photo-excitation.

Organic Light-Emitting Diodes (OLEDs) and Dye Lasers

Benzoxazole derivatives are utilized as emitting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.orgsci-hub.se Their tunable emission colors, achieved through chemical modification, allow for the creation of OLEDs that emit across the visible spectrum. Research has shown that benzoheterocyclic derivatives, including those with benzoxazole units, can function as the emission layer in OLEDs, producing blue-green light. researchgate.net Furthermore, the incorporation of benzoxazole moieties into more complex molecular structures, such as those used for thermally activated delayed fluorescence (TADF), is an active area of research for developing highly efficient OLEDs. Molecules possessing properties like ESIPT are also investigated for their potential in dye lasers. researchgate.net

Photoluminescent Materials and Organic Brightening Agents

The strong fluorescence of benzoxazole derivatives has led to their use as photoluminescent materials and organic brightening agents. researchgate.netgoogle.com Fluorescent whitening agents absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, resulting in a whiter appearance of materials like textiles and plastics. researchgate.net Benzoxazole-based compounds have been successfully applied as optical brighteners for polyester (B1180765) fibers, significantly improving their whiteness. researchgate.netgoogle.com

| Application | Key Features of Benzoxazole Derivatives | Relevant Compounds/Derivatives |

| OLEDs | Tunable emission, potential for high efficiency (e.g., in TADF materials). | Benzoheterocyclic derivatives, stylyl compounds with benzoxazole. researchgate.netbeilstein-journals.org |

| Dye Lasers | Strong and stable fluorescence, large Stokes shift from ESIPT. | 2-(2′-hydroxyphenyl)benzoxazole (HBO) derivatives. researchgate.net |

| Organic Brightening Agents | Strong UV absorption and blue light emission. | 2-(cyanostyryl)-benzoxazoles. google.com |

Roles in Catalysis and Ligand Design for Organometallic Reactions

The unique structural and electronic properties of the benzoxazole scaffold have positioned it as a valuable component in the design of ligands for organometallic chemistry. The this compound molecule, in particular, offers several features that are attractive for catalytic applications. The nitrogen atom in the oxazole (B20620) ring provides a coordination site for transition metals, while the aromatic systems can be tailored to modulate the steric and electronic environment of the resulting metal complex. The presence of a bromine atom on the phenyl ring introduces a site for further synthetic modification, allowing for the creation of more complex ligand architectures through cross-coupling reactions.

Ligand Scaffolds for Transition-Metal Catalysis

The benzoxazole core is recognized as a "privileged structure" in medicinal chemistry and materials science, and this privileged nature extends to its role in catalysis. Benzoxazole-based ligands, including derivatives like this compound, can coordinate with a variety of transition metals, such as zinc(II), copper(II), nickel(II), and iron(III), to form stable complexes. nih.gov These complexes often exhibit enhanced catalytic activity compared to the free ligands. nih.gov

The formation of a stable six-membered ring through bidentate coordination is a common feature of these metal complexes, contributing to their stability and catalytic efficacy. nih.gov The electronic properties of the ligand, which are influenced by substituents on the benzoxazole and phenyl rings, play a critical role in the activity of the resulting catalyst. For instance, electron-withdrawing groups can influence the Lewis acidity of the metal center, thereby tuning its reactivity in catalytic transformations. The 2-(3-bromophenyl) substituent, with its inductive electron-withdrawing effect and potential for steric influence, can be strategically employed to fine-tune the performance of transition-metal catalysts. Theoretical studies using Density Functional Theory (DFT) can help identify reactive sites within the molecule, such as the carbonyl and NH2 groups in related structures, along with the bromine atom, highlighting their importance in molecular interactions and potential catalytic cycles. esisresearch.org

Applications in Sustainable Chemical Transformations

The development of efficient and environmentally benign chemical processes is a central goal of sustainable chemistry. Catalysis plays a pivotal role in achieving this objective by enabling reactions to proceed under milder conditions, with higher selectivity and reduced waste generation. While traditional methods for synthesizing benzoxazoles often rely on harsh conditions and expensive or toxic catalysts, modern approaches focus on more sustainable pathways. nih.govnih.gov These green methodologies include the use of nanocatalysts, ionic liquids, and microwave- or ultrasound-assisted reactions, which minimize environmental impact. nih.govmdpi.com

The application of this compound and related compounds as ligands contributes to this paradigm. Catalysts derived from these ligands can facilitate a range of organic transformations with high efficiency. Although direct catalytic applications of this compound are still an emerging area of research, the broader class of benzoxazole-metal complexes has shown promise in various reactions. The pursuit of transition metal-free catalysis represents a further step towards sustainability, addressing concerns over toxic heavy metal impurities in final products. nih.gov The design of ligands like this compound, which can potentially activate substrates without a metal center or with more abundant, less toxic metals, is an active area of investigation.

Agrochemical Applications: Herbicidal, Fungicidal, and Insecticidal Activity

The benzoxazole scaffold is a key structural motif in a variety of biologically active compounds, including those developed for agricultural use. mdpi.comnih.gov Derivatives of benzoxazole have demonstrated a broad spectrum of activities, functioning as herbicides, fungicides, and insecticides. mdpi.comresearchgate.net This versatility has made the benzoxazole core a focal point for the discovery of new agrochemicals, particularly in an era where resistance to existing pesticides is a growing concern. mdpi.comnih.gov

Research has shown that benzoxazole-containing compounds can be highly effective. For example, certain 2-nitromethylbenzoxazoles have exhibited greater phytotoxicity than commercial herbicides against multiple plant species. nih.gov Similarly, various benzoxazole derivatives have been found to possess significant antifungal activity against a range of phytopathogenic fungi, such as Fusarium species and Botrytis cinerea. mdpi.comnih.gov While specific data on the insecticidal activity of this compound is not extensively documented, the development of oxazosulfyl, a benzoxazole insecticide, underscores the potential of this chemical class in pest management. researchgate.net

| Compound Class | Target Organism Type | Observed Activity | Example Reference |

| 2-Nitromethylbenzoxazoles | Plants (Weeds) | Phytotoxic activity, inhibition of seed germination. nih.gov | nih.gov |

| 2-(Aryloxymethyl)benzoxazoles | Fungi | Inhibition of mycelial growth against various phytopathogenic fungi. nih.gov | nih.gov |

| General Benzoxazoles | Bacteria, Fungi, Viruses | Broad-spectrum antimicrobial, antiviral, and other biological activities. mdpi.comnih.gov | mdpi.comnih.gov |

| Oxazosulfyl | Insects | Broad-spectrum insecticidal activity, particularly against rice pests. researchgate.net | researchgate.net |

Structure-Activity Relationships in Agricultural Pest Control Agents

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. This structure-activity relationship (SAR) is crucial for designing potent and selective agrochemicals. mdpi.comnih.gov For antimicrobial and antiproliferative agents, the substitution at the 2- and 5-positions of the benzoxazole core is particularly significant. mdpi.comesisresearch.org

Environmental Impact and Selectivity Considerations

While the efficacy of agrochemicals is paramount, their environmental fate and non-target toxicity are of equal concern. Heterocyclic compounds, including benzoxazoles, can be persistent in the environment and may pose risks to aquatic and terrestrial ecosystems. mdpi.com Their solubility and mobility can lead to the contamination of ground and surface water. mdpi.com

Toxicological studies have shown that some heterocyclic compounds can be toxic to a range of non-target organisms, including marine bacteria, freshwater algae, and crustaceans. mdpi.com Therefore, a critical aspect of developing new agrochemicals based on the this compound scaffold is to ensure high selectivity, meaning the compound is highly active against the target pest but has minimal impact on beneficial organisms and the wider environment.

Achieving this selectivity is a significant challenge in pesticide design. It involves carefully tuning the molecule's structure to interact specifically with a biological pathway present in the pest but absent or significantly different in non-target species. For instance, some benzoxazole derivatives may exert their effects by disrupting cell membranes or inhibiting essential enzymes like DNA gyrase in bacteria. nih.gov Understanding the precise mechanism of action is key to engineering molecules with a favorable environmental profile and reducing the risk of unintended ecological consequences. researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Research Landscape and Key Academic Contributions

The study of 2-(3-Bromophenyl)-1,3-benzoxazole and its derivatives is situated within the broader context of benzoxazole (B165842) chemistry, a field that has garnered significant attention due to the diverse biological activities exhibited by this heterocyclic scaffold. researchgate.netresearchgate.net Benzoxazoles, composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, are present in a variety of natural products and synthetic compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. researchgate.netnih.govnih.gov The versatility of the benzoxazole core allows for extensive functionalization, making it a privileged structure in medicinal chemistry and materials science. nih.govwikipedia.org

Key academic contributions have focused on the synthesis of novel benzoxazole derivatives and the evaluation of their biological potential. Numerous synthetic methodologies have been developed to access the benzoxazole core, often starting from 2-aminophenols. nih.govrsc.org These methods include condensation reactions with various substrates like aldehydes, carboxylic acids, and their derivatives, often employing different catalysts and reaction conditions to improve yields and efficiency. nih.govnih.govijpbs.com

The introduction of a bromo-substituted phenyl ring at the 2-position of the benzoxazole scaffold, as in this compound, has been explored for its potential to modulate the biological activity of the parent compound. Halogen atoms, such as bromine, can influence the electronic properties and lipophilicity of a molecule, potentially enhancing its interaction with biological targets. researchgate.net Research has shown that the position of the halogen substituent on the phenyl ring can significantly impact the compound's efficacy. For instance, a bromine atom at the meta-position of the substituted phenyl group has been associated with improved anti-proliferative activity against certain cancer cell lines. researchgate.net

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

Despite the progress in the synthesis and preliminary biological evaluation of this compound and related compounds, several critical knowledge gaps remain. A significant limitation is the lack of comprehensive structure-activity relationship (SAR) studies specifically for this compound. While the effect of substituents on the benzoxazole core is generally studied, a detailed understanding of how modifications to the 3-bromophenyl moiety influence biological activity is still needed.

Furthermore, the specific molecular targets of this compound and its derivatives are largely unknown. Many studies report general biological effects, such as anticancer or antimicrobial activity, without identifying the precise proteins or pathways with which the compounds interact. nih.govnih.gov This lack of mechanistic understanding hinders the rational design of more potent and selective analogs.

Unexplored research avenues include:

In-depth Pharmacological Profiling: Comprehensive screening of this compound against a wider range of biological targets, including various enzymes, receptors, and ion channels, is necessary to uncover its full therapeutic potential.

Exploration of Isomeric Effects: A systematic investigation into the biological activities of the ortho- and para-bromo-substituted isomers of 2-phenyl-1,3-benzoxazole would provide valuable insights into the importance of the bromine atom's position.

Development of Drug Delivery Systems: For derivatives with promising in vitro activity but poor solubility or bioavailability, the development of novel drug delivery strategies could enhance their therapeutic efficacy.

Application in Materials Science: The unique photophysical properties of some benzoxazole derivatives suggest their potential use as optical brighteners and fluorescent probes. wikipedia.org The specific properties of this compound in this context remain largely unexplored.

Prospects for Rational Design and Targeted Synthesis of Novel Benzoxazole Derivatives

The future of research on this compound lies in the rational design and targeted synthesis of novel derivatives with enhanced biological activity and specificity. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a crucial role in this process. bohrium.com By modeling the interaction of benzoxazole derivatives with known biological targets, researchers can predict which modifications are most likely to improve binding affinity and efficacy. bohrium.commdpi.com

Targeted synthesis strategies should focus on:

Modification of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the 3-bromophenyl ring to probe the electronic and steric requirements for optimal activity.

Functionalization of the Benzoxazole Core: Modifying the benzoxazole ring system itself, for example, by introducing substituents at the 5- or 6-position, to further tune the compound's properties.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities.

The development of efficient and green synthetic methods will also be crucial for the sustainable production of these novel derivatives. nih.gov

Broader Impact and Translational Potential in Drug Discovery and Materials Science

The research on this compound and its analogs has significant translational potential in both drug discovery and materials science.

In drug discovery , promising benzoxazole derivatives could be developed into new therapeutic agents for a variety of diseases. researchgate.netnih.gov The broad spectrum of biological activities associated with the benzoxazole scaffold suggests its potential in treating cancer, infectious diseases, and inflammatory disorders. researchgate.netnih.govbohrium.com For instance, derivatives that show potent and selective anticancer activity could be advanced into preclinical and clinical trials. researchgate.net

In materials science , the fluorescent properties of benzoxazole derivatives make them attractive candidates for various applications. wikipedia.org They can be utilized as:

Optical Brighteners: To enhance the whiteness of textiles and plastics. wikipedia.org

Fluorescent Probes: For the detection of metal ions or other analytes. nih.gov

Organic Light-Emitting Diodes (OLEDs): As components in the emissive layer of OLED displays.

The unique combination of biological activity and photophysical properties of the this compound scaffold makes it a versatile platform for the development of new technologies in both medicine and materials science. Further research into this compound and its derivatives is warranted to fully realize their potential.

Q & A

Q. Critical factors affecting yield :

- Temperature : Higher temperatures (e.g., reflux in ethanol) accelerate cyclization but may promote side reactions.

- Oxidant choice : Elemental sulfur provides better selectivity compared to harsh oxidants like H₂O₂ .

- Substituent effects : Electron-deficient aryl groups (e.g., bromophenyl) improve reaction rates due to enhanced electrophilicity .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic